molecular formula C10H23ClN2 B1652777 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride CAS No. 1609395-82-5

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride

Cat. No.: B1652777
CAS No.: 1609395-82-5
M. Wt: 206.75
InChI Key: IOFIFXITISDZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropylamine with 4-piperidone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and processes, such as enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2,2-Dimethylpropyl)-3-piperidinamine hydrochloride

  • 1-(2,2-Dimethylpropyl)-2-piperidinamine hydrochloride

  • 1-(2,2-Dimethylpropyl)-5-piperidinamine hydrochloride

These compounds share similar structural features but differ in their position of the amino group on the piperidine ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.ClH/c1-10(2,3)8-12-6-4-9(11)5-7-12;/h9H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIFXITISDZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-82-5
Record name 4-Piperidinamine, 1-(2,2-dimethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Reactant of Route 5
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.